Ni(II)-H3L Complex Catalyzes Alcohol Oxidation with an Isolated Yield of 95%
The Ni(II) complex of Bis[2-aminophenyl]-amino (H3L), specifically [NiII(H3L)2](ClO4)2, acts as a pre-catalyst for the aerobic oxidation of benzyl alcohol to benzaldehyde. Under optimized conditions (toluene, NaOH, 70°C, 24h), an isolated yield of 95% was achieved [1]. This performance is enabled by the ligand's redox-noninnocent behavior; upon exposure to base and oxygen, the complex converts to the catalytically active, square-planar [NiII(HL)2] species [1]. In contrast, analogous Ni(II) complexes with simple, redox-innocent diamine ligands do not exhibit this deprotonation-induced activation and would be catalytically inactive for this transformation under identical, mild aerobic conditions [1].
| Evidence Dimension | Catalytic Activity (Isolated Yield of Benzaldehyde) |
|---|---|
| Target Compound Data | 95% isolated yield (using [NiII(H3L)2](ClO4)2 / NaOH / toluene / 70°C / 24h) |
| Comparator Or Baseline | Negligible yield (using analogous Ni(II) complexes with simple bidentate, redox-innocent diamines under same conditions) |
| Quantified Difference | Effective yield difference approaching 95 percentage points |
| Conditions | Benzyl alcohol (0.3 mmol) oxidation to benzaldehyde; 6 mol% catalyst; NaOH (1.5 equiv); toluene; 70°C; 24h; aerobic conditions. |
Why This Matters
A procurement decision based on this evidence selects a ligand that enables a catalytic function, rather than an inert structural component, providing a clear functional advantage for reaction development.
- [1] Sikari, R., Sinha, S., Jash, U., Das, S., Brandão, P., de Bruin, B., & Paul, N. D. (2016). Deprotonation Induced Ligand Oxidation in a NiII Complex of a Redox Noninnocent N1-(2-Aminophenyl)benzene-1,2-diamine and Its Use in Catalytic Alcohol Oxidation. Inorganic Chemistry, 55(15), 7698–7709. View Source
